![molecular formula C20H17N3OS B2775332 2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-29-8](/img/structure/B2775332.png)
2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (MPTPP) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTPP is a pyrrolopyrimidine derivative that exhibits potent biological activity, making it an attractive candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the pyrimidine derivative structure have been evaluated for their antimicrobial effectiveness. For instance, heterocyclic compounds have shown significant antimicrobial effects when incorporated into materials like polyurethane varnish and printing ink, suggesting their potential as antimicrobial additives for surface coatings. This finding opens pathways for the development of materials with inherent antimicrobial properties, useful in healthcare and industrial applications (El‐Wahab et al., 2015).
Synthesis and Structural Studies
Research into the synthesis of pyrimidine derivatives and their structural elucidation has been a significant focus. Studies have explored various synthetic routes to create novel compounds, including thieno[3,2-d]pyrimidine derivatives, with potential pharmacological activities. For example, synthesis techniques have been developed to produce new compounds with potentially significant antitumor activities, highlighting the flexibility and versatility of pyrimidine derivatives in drug discovery (Hafez & El-Gazzar, 2017).
Pharmacological Potential
Beyond antimicrobial and antitumor activities, pyrimidine derivatives have been investigated for their potential in various pharmacological applications. This includes exploring their role as inhibitors for enzymes like xanthine oxidase, which is relevant in conditions such as gout. Structural modifications of the pyrimidine core have shown to affect the inhibitory activity, providing insights into the structure-activity relationship and guiding the design of more effective therapeutic agents (Seela et al., 1984).
Mecanismo De Acción
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-inflammatory properties . These compounds interact with proteins like ATF4 and NF-kB .
Mode of Action
The compound’s interaction with its targets leads to promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . This leads to a reduction in inflammation and neuronal cell death, thereby providing neuroprotection .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as triazole-pyrimidine hybrids, have been studied . These studies typically involve evaluating cell viability, Elisa, qRT-PCR, western blotting, and molecular docking .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .
Propiedades
IUPAC Name |
3-(3-methylphenyl)-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-7-6-10-15(11-13)23-19(24)18-17(22-20(23)25-2)16(12-21-18)14-8-4-3-5-9-14/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRTLJHKKRDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

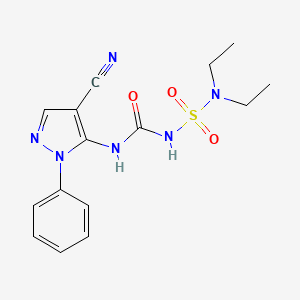
![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)
![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B2775252.png)
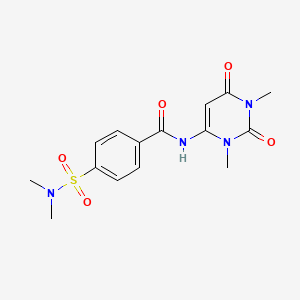
![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)
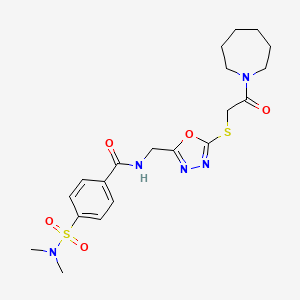
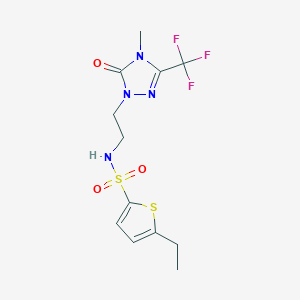
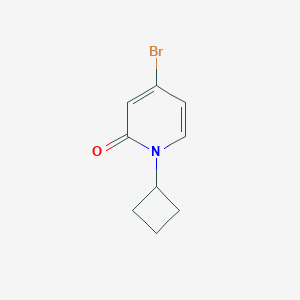
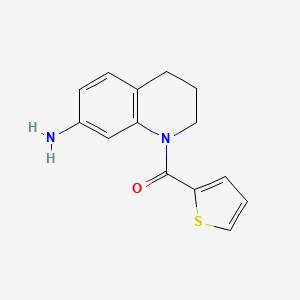
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2775264.png)
![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)
![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2775269.png)
